molecular formula C18H23N5O2 B2676167 1-Benzyl-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea CAS No. 1903716-31-3

1-Benzyl-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea

Cat. No. B2676167
CAS RN: 1903716-31-3
M. Wt: 341.415
InChI Key: GTOFINSFUFTSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is a urea derivative that has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

Metabolism and Disposition Studies

Studies on compounds like SB-649868, a novel orexin 1 and 2 receptor antagonist, involve detailed investigations into their metabolism and disposition in humans. For instance, Renzulli et al. (2011) explored the metabolism of [14C]SB-649868 in healthy subjects, finding that elimination occurs principally via feces, with oxidative metabolism being a key pathway. This research highlights the importance of understanding the metabolic pathways and elimination processes of chemical compounds for their potential therapeutic applications (Renzulli et al., 2011).

Environmental and Occupational Exposure Assessment

Investigations into the exposure to environmental chemicals, such as benzene and phthalates, utilize urinary biomarkers to assess exposure levels in specific populations. Studies by Ghittori et al. (1995) and Campo et al. (2011) demonstrate methods for evaluating occupational exposure to benzene through urinalysis, providing insights into exposure assessment techniques that could be applicable to a wide range of chemicals (Ghittori et al., 1995); (Campo et al., 2011).

Biomonitoring and Health Risk Assessment

Research on the biomonitoring of chemical exposures, such as the study by Asimakopoulos et al. (2016), provides a framework for assessing the health risks associated with exposure to xenobiotics. By analyzing urinary concentrations of various chemicals, these studies contribute to our understanding of potential health impacts and inform safety regulations and guidelines (Asimakopoulos et al., 2016).

properties

IUPAC Name

1-benzyl-3-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-11-16(24)22-17(20-13)23-9-7-15(8-10-23)21-18(25)19-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,19,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFINSFUFTSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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